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Structural Analysis of DRP1i27 Binding to Drp1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the novel small molecule inhibitor, **DRP1i27**, and the Dynamin-related protein 1 (Drp1). Drp1 is a key regulator of mitochondrial fission, a process implicated in numerous physiological and pathological conditions.[1][2] Understanding the precise mechanism of **DRP1i27** binding is crucial for the development of therapeutics targeting aberrant mitochondrial dynamics.

Executive Summary

DRP1i27 has been identified as the first small molecule inhibitor that directly binds to human Drp1.[1][2] This was confirmed through multiple independent biophysical methods.[1][2] Molecular docking studies predict that **DRP1i27** interacts with the GTPase binding domain of Drp1, suggesting a mechanism of competitive inhibition.[1][3] Functionally, **DRP1i27** has been shown to inhibit Drp1's GTPase activity and modulate mitochondrial morphology in a Drp1-dependent manner.[1][2][4]

Quantitative Binding and Activity Data

The interaction between **DRP1i27** and human Drp1 isoform 3 has been quantitatively characterized using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The inhibitory effect on Drp1's enzymatic activity was determined via a GTPase activity assay.



Parameter	Method	Value (µM)	Source
Binding Affinity (KD)	Surface Plasmon Resonance (SPR)	286 ± 4.4	[1]
Binding Affinity (KD)	Microscale Thermophoresis (MST)	190.9 ± 0.75	[1]
GTPase Activity	GTPase Assay	Trend of inhibition at 5-50 μM	[1]

Structural Insights from Molecular Docking

Molecular docking simulations were performed to elucidate the potential binding mode of **DRP1i27** within the active site of human Drp1, using the crystal structure of the Drp1 GTPase domain (PDB code: 4H1V) as a reference.[1][4]

Key Predicted Interactions:

- Binding Location: GTPase binding domain of Drp1.[1][3]
- Compound Scaffold: **DRP1i27** is composed of a diazabicyclic scaffold with an imidazole and a pyrazole connected to a furan.[1][5]
- Polar Interactions: The amine group of the imidazole ring is predicted to form hydrogen bonds with the side chain oxygen of Gln34.[5] The vendor MedchemExpress also suggests a hydrogen bond with Asp218.[3]
- Hydrophobic Interactions: Several hydrophobic interactions are also predicted to stabilize the binding.[1][5]

Experimental Methodologies Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of DRP1i27 to human Drp1 isoform 3.



- Principle: SPR measures the change in the refractive index at the surface of a sensor chip
 as an analyte (DRP1i27) flows over an immobilized ligand (Drp1), allowing for real-time
 detection of binding and dissociation.
- Protocol Outline:
 - Human Drp1 isoform 3 is immobilized on a sensor chip.
 - A series of concentrations of **DRP1i27** are injected over the chip surface.
 - The binding response is measured as a function of time.
 - The resulting sensorgrams are fitted to a suitable binding model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived.

Microscale Thermophoresis (MST)

- Objective: To independently confirm the binding interaction and determine the KD of DRP1i27 to human Drp1 isoform 3.
- Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to quantify the binding affinity.
- Protocol Outline:
 - Human Drp1 isoform 3 is fluorescently labeled.
 - The labeled Drp1 is kept at a constant concentration, while the concentration of DRP1i27 is varied.
 - The samples are loaded into capillaries, and a microscopic temperature gradient is applied.
 - The change in fluorescence due to thermophoresis is measured and plotted against the ligand concentration.



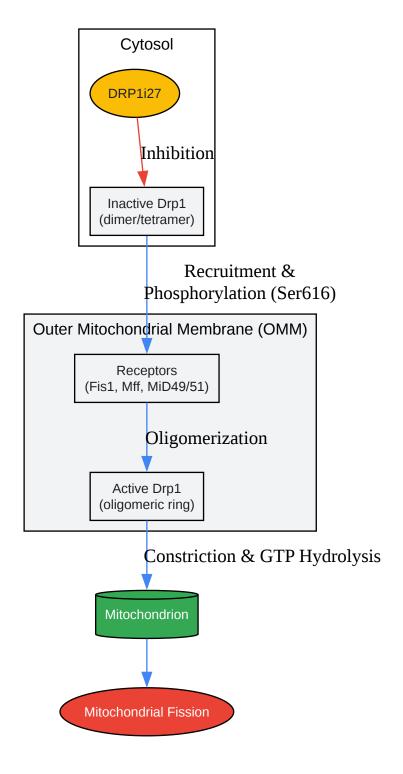
• The data is fitted to a binding curve to determine the KD.

GTPase Activity Assay

- Objective: To assess the functional effect of DRP1i27 on the enzymatic activity of Drp1.
- Principle: This assay measures the rate of GTP hydrolysis to GDP by Drp1. The amount of inorganic phosphate released is quantified, typically using a colorimetric method.
- Protocol Outline:
 - Recombinant human Drp1 is incubated with GTP in a reaction buffer.
 - Different concentrations of DRP1i27 (or a vehicle control like DMSO) are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of inorganic phosphate generated is measured.
 - The GTPase activity in the presence of **DRP1i27** is compared to the control to determine the extent of inhibition.[1]

Visualizations Drp1-Mediated Mitochondrial Fission Pathway



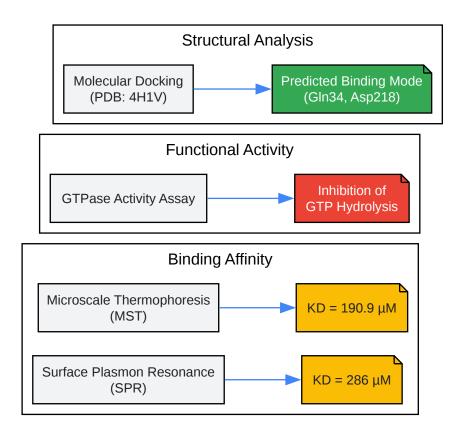


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Caption: Signaling pathway of Drp1-mediated mitochondrial fission and the inhibitory action of **DRP1i27**.



Experimental Workflow for DRP1i27-Drp1 Binding Analysis

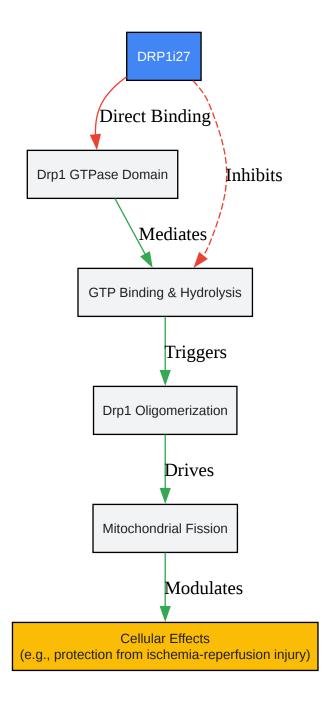


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Caption: Workflow for the biophysical and functional characterization of **DRP1i27** binding to Drp1.

Logical Relationship of DRP1i27's Mechanism of Action





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